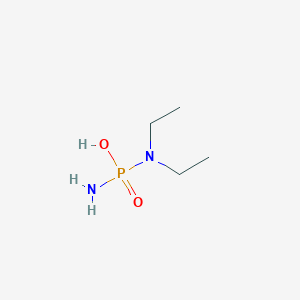
Amino(diethylamino)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(diethylamino)phosphinic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H13N2O2P and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Anticancer Properties
Amino(diethylamino)phosphinic acid has been investigated for its potential as an anticancer agent. Phosphonic acids are known to mimic phosphate groups, facilitating their incorporation into biological pathways. Studies have shown that certain phosphonic acid derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, aminophosphonic acids have demonstrated efficacy against tumor growth in preclinical models by targeting metabolic pathways crucial for cancer cell survival .
1.2 Neuropharmacological Effects
Research indicates that this compound may act as a GABA_B receptor agonist, which is significant for treating central nervous system disorders such as anxiety and epilepsy. This mechanism involves modulation of neurotransmitter release, providing a therapeutic avenue for managing these conditions .
Agricultural Applications
2.1 Herbicides and Pesticides
The compound has been explored for its use in herbicides and pesticides due to its ability to inhibit specific enzymatic pathways in plants and pests. This compound derivatives can disrupt amino acid synthesis, which is vital for plant growth and pest survival. Field trials have shown that formulations containing this compound can effectively reduce weed populations while being less harmful to non-target species .
2.2 Fertilizers
In agriculture, phosphonic acids are utilized as fertilizers to enhance nutrient uptake in crops. The presence of amino groups in this compound improves its solubility and bioavailability in soil, promoting better plant growth outcomes compared to traditional phosphates .
Industrial Applications
3.1 Corrosion Inhibitors
this compound has been employed as a corrosion inhibitor in metalworking fluids and coatings. Its phosphonic acid group binds strongly to metal surfaces, forming protective layers that prevent oxidation and degradation over time .
3.2 Surfactants
The compound's surfactant properties make it suitable for use in detergents and cleaning products. Its amphiphilic nature allows it to reduce surface tension, enhancing the cleaning efficiency of formulations .
Case Studies
Propriétés
Numéro CAS |
89314-86-3 |
|---|---|
Formule moléculaire |
C4H13N2O2P |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
amino(diethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O2P/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H3,5,7,8) |
Clé InChI |
FIBNUCVKKLXTSS-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=O)(N)O |
SMILES canonique |
CCN(CC)P(=O)(N)O |
Synonymes |
N,N-diethylphosphoramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















